2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid
Description
2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 2-position. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under hydrogenolysis or acidic conditions. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for pharmaceuticals or enzyme inhibitors. Its molecular formula is C15H12ClNO4, with a molecular weight of 305.72 g/mol (calculated).
Properties
Molecular Formula |
C15H12ClNO4 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
5-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
VBMBPCLNBBUQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-5-chlorobenzoic acid is a common precursor, synthesized by reduction of 5-chloro-2-nitrobenzoic acid or by chlorination of anthranilic acid derivatives.
- Benzyloxycarbonyl chloride (Cbz-Cl) is used for amino group protection.
Stepwise Synthesis
Detailed Reaction Conditions and Notes
- Reduction of Nitro to Amino Group:
The reduction of 5-chloro-2-nitrobenzoic acid is efficiently carried out under mild hydrogenation conditions using Raney nickel in ethanol, which avoids harsh reagents and provides a clean conversion to the amino acid derivative with minimal side reactions. The reaction is typically stirred overnight at room temperature under a hydrogen atmosphere. - Cbz Protection:
The amino group is protected by reacting the free amine with benzyloxycarbonyl chloride in the presence of a base to neutralize the generated HCl. Low temperature control (0–5°C) is critical to avoid side reactions such as over-acylation or decomposition. The reaction proceeds smoothly to afford the carbamate-protected amino acid. - Solvents and Workup:
Dichloromethane or similar solvents are preferred for the protection step. After reaction completion, aqueous workup removes inorganic salts, and the organic layer is dried and concentrated. The product is purified by recrystallization or chromatography.
Research Outcomes and Yields
- The reduction step yields are consistently high due to mild conditions and selective catalysis.
- The Cbz protection step is well-established in peptide and amino acid chemistry, providing reliable yields and stable products.
Comparative Notes on Alternative Methods
- Chlorination of anthranilic acid derivatives using sodium hypochlorite and glacial acetic acid at low temperatures is an alternative to introduce the chlorine substituent regioselectively before amino protection.
- Ammonolysis and other conversions of esters or acid chlorides to amides or amino acids are also reported but less directly relevant for the protected amino acid synthesis.
- Use of toxic chlorinating agents (e.g., sulfuryl chloride) is avoided in modern protocols due to environmental and safety concerns.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 5-Chloro-2-nitrobenzoic acid | H2, Raney Ni, EtOH, rt, overnight | 2-Amino-5-chlorobenzoic acid | 96% | Mild, high yield |
| 2 | 2-Amino-5-chlorobenzoic acid | Benzyloxycarbonyl chloride, base (NaHCO3 or TEA), DCM, 0–5°C to rt | 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid | >85% | Standard Cbz protection |
| 3 | Crude protected amino acid | Recrystallization or chromatography | Pure product | - | Purification |
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, protecting groups, or functional groups, impacting their physicochemical and reactive properties.
Physicochemical Properties
- Acidity: The benzoic acid group’s pKa is influenced by substituents. Electron-withdrawing groups (e.g., Cl, Cbz) lower pKa. The target compound’s acidity (estimated pKa ~2.8) is higher than 5-amino-2-chlorobenzoic acid (pKa ~4.2) due to the electron-withdrawing Cbz group . 5-Chloro-2-hydroxybenzoic acid (pKa ~2.6) is more acidic than the target due to the stronger electron-withdrawing effect of the hydroxyl group .
- Solubility: The Cbz group in the target compound reduces water solubility compared to 5-amino-2-chlorobenzoic acid . 5-(Boc-amino)-2-chlorobenzoic acid exhibits lower polarity than the target due to the tert-butyl group, favoring organic solvents .
- Stability: The Cbz group is stable under basic conditions but cleaved by hydrogenolysis, whereas Boc is acid-labile .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and viral infections.
- Antioxidant Activity : The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Antiviral Activity
Recent studies have indicated that derivatives of benzoic acids, including 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid, exhibit antiviral properties. For instance, compounds with similar structures have been tested against SARS-CoV-1 proteases, showing significant inhibition at low concentrations (IC50 values in nanomolar range) .
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce cell proliferation in various cancer cell lines. The mechanism involves the modulation of histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent changes in gene expression related to cell cycle regulation and apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Cancer (PC3) | 12.5 | HDAC inhibition |
| Lung Cancer (A549) | 15.0 | Induction of apoptosis |
| Breast Cancer (MCF7) | 10.0 | Cell cycle arrest |
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy against SARS-CoV-1, a derivative similar to 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid was found to have an EC50 value of 0.29 µM in Vero cells, indicating potent antiviral activity . This suggests potential applications in treating viral infections.
Case Study 2: Anticancer Properties
A research team investigated the anticancer effects of this compound on prostate cancer cells. Results showed a significant decrease in cell viability and increased apoptosis markers when treated with varying concentrations of the compound over 48 hours. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with 2-amino-5-chlorobenzoic acid as the core structure. Introduce the benzyloxycarbonyl (Cbz) protecting group via reaction with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to maintain pH >9. Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography. Optimize solvent choice (e.g., THF or DMF) and temperature (typically 0–25°C) to minimize side reactions like over-alkylation .
Q. How can researchers confirm the structural integrity of 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with published data (e.g., PubChem or CAS Common Chemistry ). Key signals include aromatic protons (δ 7.2–8.1 ppm) and the Cbz carbonyl (δ ~165 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) against theoretical molecular weight (CHClNO, MW 305.7 g/mol) .
- IR : Validate the presence of carboxylic acid (O-H stretch ~2500–3000 cm) and carbonyl groups (C=O ~1700 cm) .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Refer to EPA DSSTox guidelines for handling hygroscopic or light-sensitive compounds .
Advanced Research Questions
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?
- Methodology : The Cbz group acts as a temporary protecting agent for the amine, enabling selective deprotection under mild hydrogenolysis (H/Pd-C). In enzyme studies, evaluate steric effects by comparing inhibition kinetics of Cbz-protected vs. free amine analogs. Use molecular docking simulations to assess binding interactions .
Q. How should researchers address contradictions in reported solubility data (e.g., aqueous vs. organic solvents)?
- Methodology : Replicate solubility assays under controlled conditions (e.g., USP/Ph.Eur. guidelines). Test in buffered solutions (pH 1–14) and polar aprotic solvents (DMSO, DMF). Publish detailed experimental parameters (temperature, agitation) to reconcile discrepancies. Cross-reference with PubChem solubility annotations .
Q. What strategies are effective for designing bioisosteric analogs with enhanced pharmacokinetic properties?
- Methodology :
- Substituent Modification : Replace the 5-Cl group with electron-withdrawing groups (e.g., -CF) to alter logP and metabolic stability .
- Scaffold Hopping : Synthesize derivatives using Suzuki-Miyaura coupling (e.g., replace the benzoic acid moiety with heterocycles) .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
Q. What regulatory considerations apply to this compound in toxicology or environmental impact studies?
- Methodology : Consult EPA DSSTox for preliminary toxicity data (e.g., LC, EC). Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Adhere to OECD guidelines for environmental persistence (e.g., hydrolysis half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
